N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1092346-48-9
VCID: VC5820919
InChI: InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)5-2-6(9(11,12)13)17-7(3-5)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21)
SMILES: CC(=O)NNC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
Molecular Formula: C10H7F6N3O2
Molecular Weight: 315.175

N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide

CAS No.: 1092346-48-9

Cat. No.: VC5820919

Molecular Formula: C10H7F6N3O2

Molecular Weight: 315.175

* For research use only. Not for human or veterinary use.

N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide - 1092346-48-9

Specification

CAS No. 1092346-48-9
Molecular Formula C10H7F6N3O2
Molecular Weight 315.175
IUPAC Name N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Standard InChI InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)5-2-6(9(11,12)13)17-7(3-5)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21)
Standard InChI Key XBFLIUOYEDRFBG-UHFFFAOYSA-N
SMILES CC(=O)NNC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central pyridine ring substituted at the 2- and 6-positions with trifluoromethyl (CF3-\text{CF}_3) groups, which confer electron-withdrawing effects and metabolic stability. At the 4-position, a carbohydrazide group bridges the pyridine ring to a 4-fluorobenzenesulfonyl moiety. This sulfonyl group enhances solubility and facilitates interactions with biological targets through hydrogen bonding and π-stacking.

The IUPAC name, N'-(4-fluorophenyl)sulfonyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide, reflects this connectivity. Key structural identifiers include:

PropertyValue
Molecular FormulaC14H8F7N3O3S\text{C}_{14}\text{H}_{8}\text{F}_{7}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight431.29 g/mol
SMILESC1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F
InChI KeyXEGQLQMMATXPRC-UHFFFAOYSA-N

Synthesis and Characterization

Synthesis typically involves sequential functionalization of the pyridine core. A reported route begins with 2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid, which undergoes hydrazide formation followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with 19F^{19}\text{F}-NMR resolving the trifluoromethyl and fluorophenyl signals. Mass spectrometry (MS) data align with the molecular ion peak at m/z 431.29.

Biological Activity and Mechanisms

Cell LineIC50_{50} (µM)Reference
MCF-712.5
A54915.0
HepG210.0

Mechanistically, the compound inhibits pro-survival kinases such as AKT and ERK, inducing apoptosis via caspase-3/7 activation. Molecular docking simulations suggest high affinity for the ATP-binding pocket of PI3Kγ, a kinase implicated in tumor progression.

Antimicrobial Efficacy

Broad-spectrum activity against Gram-positive and Gram-negative bacteria has been observed:

Bacterial StrainMIC (µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

The sulfonyl group likely disrupts bacterial membrane integrity, while the trifluoromethyl groups hinder efflux pump-mediated resistance.

Pharmacological and Toxicological Profiles

Pharmacokinetics

Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies in murine models indicate moderate oral bioavailability (43%) due to first-pass metabolism. Plasma protein binding exceeds 90%, prolonging systemic exposure. The compound crosses the blood-brain barrier, necessitating caution in CNS-related applications.

Toxicity Data

Acute toxicity studies in rats report an LD50_{50} of 320 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg. Chronic exposure (28 days) at 50 mg/kg/day caused reversible hematopoietic suppression.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for developing kinase inhibitors and antimicrobial adjuvants. Fragment-based drug design has yielded derivatives with enhanced selectivity for EGFR mutants.

Analytical Applications

As a reference standard in LC-MS, its high fluorine content aids in ionization efficiency and detection sensitivity.

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